molecular formula C9H12N2O2 B1380792 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid CAS No. 1557768-83-8

2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid

Cat. No.: B1380792
CAS No.: 1557768-83-8
M. Wt: 180.2 g/mol
InChI Key: YAWPIGWXURCZPH-UHFFFAOYSA-N
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Description

“2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid” is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are of great interest in medicinal research due to their wide variety of biological properties .


Synthesis Analysis

Novel 4,5,6,7-tetrahydro-2H-indazole derivatives were obtained via the reaction of N1, N3,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate . The reaction of 4-oxocyclo-hexane-1,3-dicarboxamides with phenylhydrazine led to the formation of hydrazones instead of indazoles .


Molecular Structure Analysis

The molecular structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The synthesis of 4,5,6,7-1H-indazoles involves two steps. The first step, condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielded cyclic β-keto esters. They were treated with hydrazine hydrate in ethanol under reflux to give compounds .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 180.20 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • A novel series of 1-aryl and 2-aryl 4,5,6,7-tetrahydro-2H-indazole carboxylic acids were synthesized, demonstrating high antiinflammatory activity in specific compounds like 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid (Nagakura et al., 1979).
  • Synthesis techniques such as the condensation of diethyl 2-oxocyclohexane-1, 4-dicarboxylate have been used to create indazole derivatives (Škarić & Turjak-Zebić, 1979).
  • A synthesis approach for t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters was developed, including comprehensive structural analysis (Murugavel et al., 2010).

Biological Activities

  • Synthesis of 4-aryl-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides and their antimicrobial and analgesic activities have been explored (Gein et al., 2021).
  • The preparation of tetrahydroindazoles using microwave irradiation demonstrated moderate in vitro antioxidant activities, proving a green method for synthesizing these derivatives (Polo et al., 2016).

Structural and Theoretical Studies

  • Theoretical study of 1H-indazole derivatives, including crystal structure analysis, has provided insights into indazole formation under acidic conditions (Glaser et al., 1993).
  • Investigations into the formation of indazole-3-carboxylic acids and their derivative structures, along with their reactivity under different conditions, were conducted (Gale & Wilshire, 1973).

Pharmaceutical and Agricultural Applications

  • Certain halogenated 1-benzylindazole-3-carboxylic acids have shown potent antispermatogenic activity, highlighting potential pharmaceutical applications (Corsi & Palazzo, 1976).
  • Novel 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives were developed as effective herbicides for paddy fields, demonstrating the compound's utility in agricultural settings (Hwang et al., 2005).

Future Directions

Indazole derivatives have shown a wide variety of biological properties, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the medicinal properties of indazole derivatives, including “2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid”, need to be explored further for the treatment of various pathological conditions .

Biochemical Analysis

Biochemical Properties

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory process . Additionally, it interacts with matrix metalloproteinase-13 (MMP-13), which plays a role in the degradation of extracellular matrix components . These interactions highlight the compound’s potential as an anti-inflammatory agent.

Cellular Effects

This compound influences various cellular processes. It has been observed to inhibit cell growth in neoplastic cell lines, causing a block in the G0–G1 phase of the cell cycle . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the production of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), both of which are involved in inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It binds to the active site of COX-2, inhibiting its activity and reducing the production of inflammatory mediators . Additionally, it modulates gene expression by inhibiting the activity of transcription factors involved in the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to sustained inhibition of inflammatory mediators .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it can cause adverse effects, including gastrointestinal disturbances and hepatotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes by organic anion transporters and accumulates in tissues with high metabolic activity . Its distribution is influenced by factors such as tissue perfusion and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and transcription factors . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments.

Properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydroindazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11-5-7-6(9(12)13)3-2-4-8(7)10-11/h5-6H,2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWPIGWXURCZPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(CCCC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1557768-83-8
Record name 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid
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2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid
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2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid
Reactant of Route 5
2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid
Reactant of Route 6
2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid

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